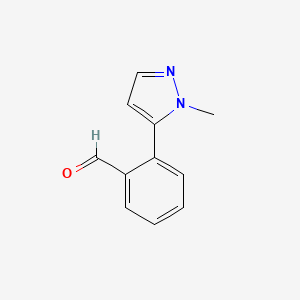
2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
説明
2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The structure features a benzaldehyde moiety substituted with a pyrazole ring, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with this scaffold can inhibit tumor growth and induce apoptosis in various cancer cell lines.
Key Findings:
- Inhibition of Tumor Growth: Compounds similar to this compound have demonstrated the ability to inhibit the proliferation of cancer cells, including lung, breast, and colorectal cancer cells .
- Mechanism of Action: The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MDA-MB-231 (breast cancer) | 0.2 | CDK inhibition | |
| HepG2 (liver cancer) | 0.458 | VEGFR2 inhibition |
Other Biological Activities
Besides anticancer effects, this compound has been investigated for other biological activities:
- Antimicrobial Activity: Similar pyrazole compounds have shown promise as antimicrobial agents against various pathogens .
- Anti-inflammatory Effects: Some derivatives are reported to act as selective COX-2 inhibitors, offering potential therapeutic benefits in inflammatory diseases .
Case Study 1: Anticancer Activity
A study explored the anticancer activity of a series of pyrazole derivatives, including this compound. The results indicated that these compounds could significantly reduce cell viability in various cancer types through apoptosis induction.
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of pyrazole derivatives revealed that modifications on the pyrazole ring could enhance biological activity. For instance, introducing different substituents on the benzaldehyde moiety was found to affect binding affinity and selectivity towards specific targets .
科学的研究の応用
Medicinal Chemistry
1. Pharmaceutical Development
2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde serves as a versatile building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance therapeutic efficacy and bioavailability.
2. Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit promising anticancer properties. For example, derivatives of this compound have shown inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation in animal models. This suggests its potential application in treating inflammatory diseases .
Biological Studies
1. Enzyme Interaction Studies
this compound can be employed as a probe to study enzyme interactions. Its ability to bind selectively to certain enzymes makes it valuable in understanding biochemical pathways and developing enzyme inhibitors .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Specific studies have reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness .
Materials Science
Development of Novel Materials
In materials science, this compound is explored for creating materials with specific electronic or optical properties. Its unique chemical structure allows for the design of materials that can be used in sensors, electronics, and photonic devices.
Case Studies
特性
IUPAC Name |
2-(2-methylpyrazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-11(6-7-12-13)10-5-3-2-4-9(10)8-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZOSLSTPRWFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















